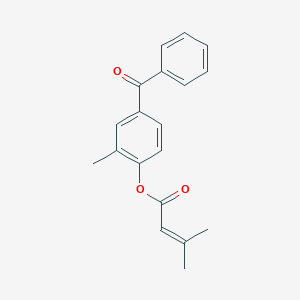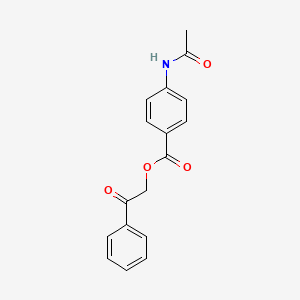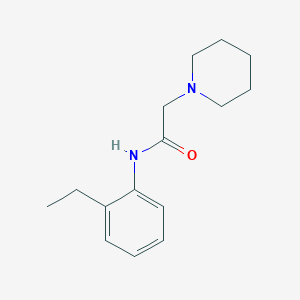
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine, also known as DFMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of oxidative stress and inflammation. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage in animal models of neurodegenerative diseases. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine exhibits advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications, its ability to reduce oxidative stress and inflammation, and its neuroprotective effects. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has exhibited promising results in scientific research studies, and there are several future directions for its use. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a treatment for various neurodegenerative diseases and cancers. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine also exhibits potential for use in drug delivery systems and as a tool for studying oxidative stress and inflammation in various cell types.
Méthodes De Synthèse
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine can be synthesized through various methods, including the reaction of 4-fluorobenzaldehyde with 1-(2,5-dimethyl-3-furoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 4-fluorobenzoyl chloride with 1-(2,5-dimethyl-3-furoyl)piperazine in anhydrous solvent. The resulting compound can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 1-(2,5-dimethyl-3-furoyl)-4-(4-fluorophenyl)piperazine has also been found to exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-11-16(13(2)22-12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZIRHHCQXQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)


![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
![1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5618510.png)
![2-{1-[(4-hydroxy-6-methylquinolin-2-yl)methyl]-3-oxopiperazin-2-yl}-N-methylacetamide](/img/structure/B5618526.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B5618528.png)
![5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one](/img/structure/B5618530.png)
![(3R*,4S*)-4-cyclopropyl-1-[(4,5-dichloro-2-thienyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5618538.png)
![N,N-dimethyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B5618541.png)
![1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618555.png)
![3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5618568.png)
